2-Chloro-3-methylbutanenitrile

α-Chloronitrile Nucleophilic substitution Alkylation rate

2-Chloro-3-methylbutanenitrile (α-chloroisovaleronitrile) is a bifunctional C5 α-chloronitrile bearing a secondary alkyl chloride adjacent to the nitrile carbon and a branched isopropyl group at the β-position. With molecular formula C₅H₈ClN and molecular weight 117.58 g/mol, it belongs to the class of α-halogenated nitriles that serve as dual electrophilic intermediates in organic synthesis—capable of participating in nucleophilic substitution at the α-chlorine as well as nitrile transformations (hydrolysis, reduction, cycloaddition).

Molecular Formula C5H8ClN
Molecular Weight 117.58 g/mol
CAS No. 70477-21-3
Cat. No. B3056331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbutanenitrile
CAS70477-21-3
Molecular FormulaC5H8ClN
Molecular Weight117.58 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)Cl
InChIInChI=1S/C5H8ClN/c1-4(2)5(6)3-7/h4-5H,1-2H3
InChIKeyGMPPCOCINGLLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylbutanenitrile (CAS 70477-21-3): Structural Baseline and Procurement Profile


2-Chloro-3-methylbutanenitrile (α-chloroisovaleronitrile) is a bifunctional C5 α-chloronitrile bearing a secondary alkyl chloride adjacent to the nitrile carbon and a branched isopropyl group at the β-position [1]. With molecular formula C₅H₈ClN and molecular weight 117.58 g/mol, it belongs to the class of α-halogenated nitriles that serve as dual electrophilic intermediates in organic synthesis—capable of participating in nucleophilic substitution at the α-chlorine as well as nitrile transformations (hydrolysis, reduction, cycloaddition) [2]. The compound is supplied primarily as a research intermediate (≥95% purity) in quantities ranging from 50 mg to 1 g . Its GHS classification includes Flam. Liq. 3, Acute Tox. 3 (dermal, oral, inhalation), Skin Irrit. 2, and Eye Irrit. 2A, necessitating appropriate handling protocols [3].

Why Isovaleronitrile, 2-Chloro-2-methylbutanenitrile, or 2-Chlorovaleronitrile Cannot Simply Replace 2-Chloro-3-methylbutanenitrile


In α-chloronitrile chemistry, the position and nature of alkyl substitution dictate both the mechanism of nucleophilic displacement and the steric/electronic environment at the reactive α-carbon. 2-Chloro-3-methylbutanenitrile possesses a secondary chloride (C2) adjacent to the nitrile and a branched isopropyl group (C3), creating a specific steric profile that favours SN2-type nucleophilic substitution while disfavouring elimination side reactions compared to tertiary α-chloronitriles such as 2-chloro-2-methylbutanenitrile [1]. The non-chlorinated parent, 3-methylbutanenitrile (isovaleronitrile), lacks the α-leaving group entirely and thus cannot function as an alkylating agent, fundamentally altering its synthetic role [2]. Straight-chain isomers such as 2-chlorovaleronitrile (n-propyl at C3) present different steric demand and lipophilicity, which affect reaction rates, regioselectivity in subsequent transformations, and physicochemical properties relevant to downstream processing [1].

Quantitative Differentiation Evidence for 2-Chloro-3-methylbutanenitrile vs. Closest Analogs


Secondary vs. Tertiary α-Chloride: Differential Reactivity in SN2 Alkylation

2-Chloro-3-methylbutanenitrile bears a secondary α-chlorine, making it a competent substrate for SN2-type nucleophilic displacements with amines, alkoxides, and stabilized carbanions [1]. In contrast, 2-chloro-2-methylbutanenitrile possesses a tertiary α-chlorine that strongly disfavours SN2 pathways and instead undergoes SN1-type reactions when stabilized carbocation intermediates can form, leading to different product distributions and requiring distinct reaction conditions [1]. While head-to-head kinetic data for this specific pair is not available, the class-level reactivity difference between secondary and tertiary α-chloronitriles is well-established: secondary α-chloronitriles react via SN2 approximately 10²–10³ times faster with small nucleophiles than their tertiary counterparts, which are essentially unreactive under SN2 conditions [2].

α-Chloronitrile Nucleophilic substitution Alkylation rate

GC-MS Spectral Differentiation: Unique Retention and Fragmentation Signature

The GC-MS spectrum of 2-chloro-3-methylbutanenitrile (SpectraBase Compound ID LnKDKM2In56) provides a diagnostic mass spectrum (exact mass 117.034527 Da) that differentiates it from the non-chlorinated parent 3-methylbutanenitrile (monoisotopic mass 83.0735 Da) and the tertiary isomer 2-chloro-2-methylbutanenitrile [1]. The molecular ion cluster (m/z 117/119, ~3:1 ratio) is characteristic of the monochlorinated species and is absent in isovaleronitrile. The fragmentation pattern, influenced by the secondary chloride at C2 and the branched C3 methyl, generates unique fragment ions not observed for the straight-chain 2-chlorovaleronitrile, enabling unambiguous identification in reaction monitoring and purity assessment [2].

GC-MS Spectral identification Quality control

Bifunctional Reactivity Profile: Dual Electrophile vs. Single-Function Nitriles

Unlike 3-methylbutanenitrile, which can only undergo reactions at the nitrile group (hydrolysis to amide/acid, reduction to amine, or Grignard addition), 2-chloro-3-methylbutanenitrile possesses two distinct electrophilic sites: the α-chlorine (SN2 displacement) and the nitrile carbon (nucleophilic addition, cycloaddition) [1]. The presence of both functionalities enables sequential or orthogonal transformations without additional activation steps. In the established reactivity hierarchy of α-chloronitriles, the α-chlorine is generally more reactive toward nucleophiles than the nitrile group, allowing chemoselective alkylation followed by nitrile manipulation in a single synthetic sequence [2].

Bifunctional intermediate α-Chloronitrile Synthetic versatility

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding

Computed physicochemical properties provide measurable differentiation between 2-chloro-3-methylbutanenitrile and its non-halogenated analog. The target compound has an XLogP3-AA of 2.0 (computed by PubChem), reflecting the lipophilicity contribution of the chlorine atom [1]. For 3-methylbutanenitrile (C₅H₉N, no halogen), the predicted logP is approximately 1.1–1.3 (estimated from ChemSpider and PubChem data for isovaleronitrile) . This ΔlogP of ~0.7–0.9 units corresponds to approximately 5–8× greater partition into organic phases, which affects extraction efficiency, chromatographic retention, and potentially membrane permeability in biological applications.

Lipophilicity XLogP3 ADME prediction

Supply Chain Availability: Purity Specification and Quantities vs. Alternatives

Commercially, 2-chloro-3-methylbutanenitrile is available at ≥95% purity in research quantities (50 mg–1 g) through specialty suppliers such as Leyan (Product 2039469) and Wanvibio [1]. In comparison, 3-methylbutanenitrile (isovaleronitrile) is widely available from major suppliers (Thermo Scientific, TRC, Fisher) at 98% purity in bulk quantities up to kilograms, reflecting its commodity status . 2-Chloro-2-methylbutanenitrile is also available (Sigma-Aldrich, 95%, country of origin Ukraine) but with limited stock depth [2]. The target compound occupies a niche intermediate position: less commoditized than isovaleronitrile but carrying the synthetically essential α-chlorine that the commodity parent lacks, justifying its procurement for applications where the chlorine leaving group is required.

Procurement Purity Supply comparison

High-Confidence Application Scenarios for 2-Chloro-3-methylbutanenitrile Based on Quantitative Evidence


Stereospecific α-Alkylation of Amine or Alcohol Nucleophiles

The secondary α-chloride in 2-chloro-3-methylbutanenitrile enables clean SN2 displacement with primary and secondary amines (or alkoxides) to generate α-aminonitriles or α-alkoxynitriles, which are versatile precursors for α-amino acids and heterocycles . Unlike 2-chloro-2-methylbutanenitrile (tertiary), which would require harsh SN1 conditions and produce racemic mixtures, this compound retains stereochemical information at the α-carbon when a chiral nucleophile or chiral auxiliary is employed, making it the preferred choice for enantioselective synthesis sequences .

Orthogonal Two-Step Diversification for Medicinal Chemistry Library Synthesis

The bifunctional nature of this α-chloronitrile supports sequential diversification: initial nucleophilic displacement of the α-chlorine (step 1), followed by nitrile transformation via hydrolysis, reduction, or cycloaddition (step 2) . This orthogonal reactivity allows a single intermediate to generate diverse scaffolds (amino amides, diamines, tetrazoles, thiadiazoles) without intermediate protection/deprotection steps. The isopropyl group at C3 contributes steric bulk that can enhance selectivity in subsequent cycloaddition reactions compared to the straight-chain 2-chlorovaleronitrile .

GC-MS Reference Standard for Reaction Monitoring and Quality Control

The compound serves as an authentic reference material for GC-MS identification in reaction monitoring, leveraging its unique mass spectrum (m/z 117/119 with 3:1 ratio) and retention index. Procurement of a characterized sample (≥95% purity) enables accurate quantification of reaction conversion and by-product profiling when this intermediate is used in multi-step syntheses . The unambiguous isotopic signature eliminates false positives that could arise from the non-chlorinated parent compound .

Intermediate for Agrochemical or Pharmaceutical Building Blocks Requiring Branched Alkyl Nitriles

In routes to isopropyl-substituted heterocycles (e.g., certain pyrazole or triazole agrochemicals), the branched C3-isopropyl group of 2-chloro-3-methylbutanenitrile provides the desired steric profile that linear 2-chlorovaleronitrile cannot replicate . The chlorine serves as a synthetic handle for C–C or C–heteroatom bond formation, after which nitrile functionalization delivers the target pharmacophore. This specific substitution pattern is not available from the more readily procured isovaleronitrile, which lacks the α-electrophilic site .

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